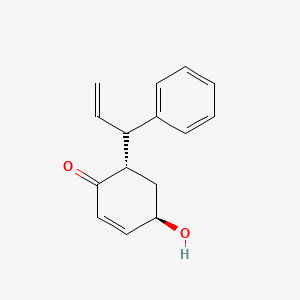
Propolis neoflavonoid 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propolis neoflavonoid 1 is an olefinic compound. It has a role as a metabolite.
Applications De Recherche Scientifique
Pharmacological Potency of Flavonoids in Propolis
Propolis, a natural product derived from plants and used in traditional medicine, contains flavonoids, a class of compounds demonstrating significant pharmacological potential. These flavonoids, including those in Propolis like neoflavonoid 1, show promise in treating various human diseases, but require more controlled, clinical experimentation to fully understand their therapeutic potential (Havsteen, 1983).
Anti-inflammatory Activity
Research indicates that certain flavonoids in Nepalese propolis, potentially including neoflavonoids like Propolis neoflavonoid 1, inhibit the IL-33 signaling pathway, contributing to its anti-inflammatory effects. This study specifically isolated flavonoids from Nepalese propolis and demonstrated their significant impact on reducing inflammation-related gene expression (Funakoshi-Tago et al., 2015).
Cardioprotective Effects
Flavonoids extracted from Propolis, including neoflavonoids, have been shown to have cardioprotective properties. A study found that these flavonoids could attenuate pathological cardiac hypertrophy and heart failure in mice, suggesting a potential role in treating heart diseases (Sun et al., 2016).
Immunomodulatory and Anti-inflammatory Actions
The ethanol extract of propolis (EEP), rich in flavonoids including neoflavonoids, exhibits immunomodulatory and anti-inflammatory actions. It has been shown to suppress inflammatory gene expression in macrophages, suggesting its utility in controlling inflammatory responses (Blonska et al., 2004).
Nitric Oxide Production Inhibition
Neoflavonoids and related compounds in Nepalese propolis have demonstrated inhibitory effects on nitric oxide production in macrophage-like cells. This study highlights the potential of neoflavonoids in propolis to modulate inflammatory responses in a cellular context (Awale et al., 2005).
Hepatoprotective and Anti-Helicobacter pylori Activities
Flavonoids in propolis, including neoflavonoids, have shown hepatoprotective activities and exhibit antibacterial effects against Helicobacter pylori. This suggests a potential role for propolis flavonoids in treating liver diseases and gastrointestinal infections (Banskota et al., 2001).
Antioxidant and Antimicrobial Properties
The flavonoid content in various types of propolis, possibly including neoflavonoids, contributes to its antioxidant and antimicrobial activities. This property is vital for its use in traditional medicine and supports its application in treating infections and promoting wound healing (Alencar et al., 2007).
Dental and Oral Health Applications
Propolis flavonoids, including neoflavonoids, have applications in dental and oral health. They have been used to suppress inflammation in dental pulp tissue, indicating their potential in dental treatments and oral health care (Sabir & Sumidarti, 2016).
Propriétés
Formule moléculaire |
C15H16O2 |
|---|---|
Poids moléculaire |
228.29 g/mol |
Nom IUPAC |
(4R,6S)-4-hydroxy-6-(1-phenylprop-2-enyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C15H16O2/c1-2-13(11-6-4-3-5-7-11)14-10-12(16)8-9-15(14)17/h2-9,12-14,16H,1,10H2/t12-,13?,14-/m0/s1 |
Clé InChI |
RTLQJCZEXLLNLE-HPNRGHHYSA-N |
SMILES isomérique |
C=CC([C@@H]1C[C@H](C=CC1=O)O)C2=CC=CC=C2 |
SMILES canonique |
C=CC(C1CC(C=CC1=O)O)C2=CC=CC=C2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


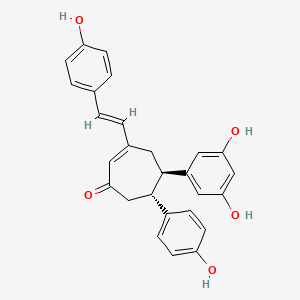
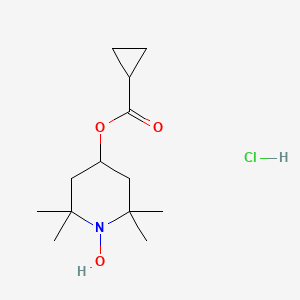

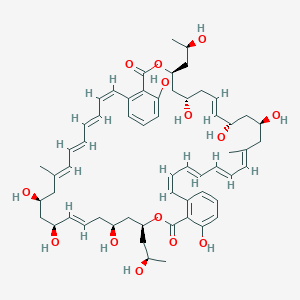
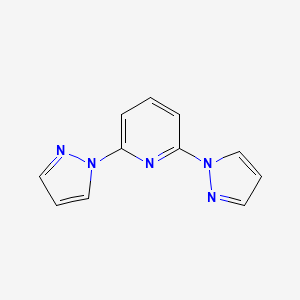

![N-methyl-4-[5-(1,2,4-triazol-4-yl)-1H-indol-3-yl]piperidine](/img/structure/B1245121.png)
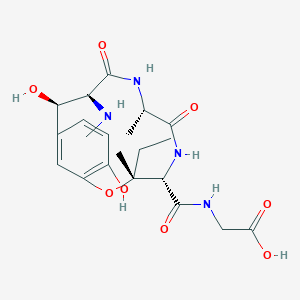
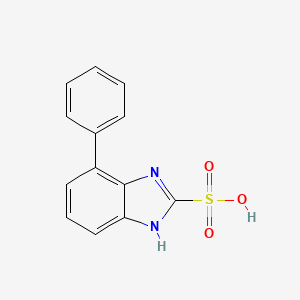
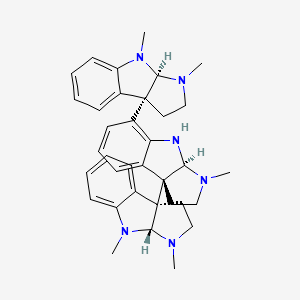

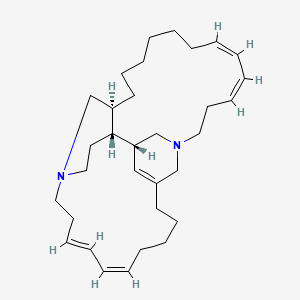
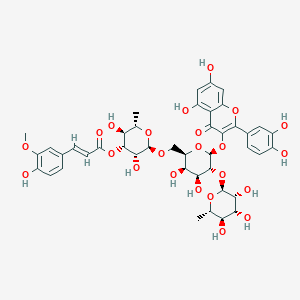
![(10S,11S,12S,15S,18S)-15-(2-amino-2-oxoethyl)-10,11,23-trihydroxy-18-{[(3S)-3-methyl-2-oxopentanoyl]amino}-9,14,17-trioxo-N-[(1Z)-prop-1-en-1-yl]-8,13,16-triazatetracyclo[18.3.1.0(2,7).0(6,10)]tetracosa-1(24),2,4,6,20,22-hexaene-12-carboxamide](/img/structure/B1245132.png)
